molecular formula C19H18N4OS2 B12134475 4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Cat. No.: B12134475
M. Wt: 382.5 g/mol
InChI Key: VKYIPTYZQZCCLW-UHFFFAOYSA-N
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Description

4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 1-methyl-1H-benzimidazole-2-carboxylic acid under acidic conditions to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzimidazole ring, converting nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound is investigated for its potential antimicrobial and antifungal properties.

Medicine

The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione
  • 4-amino-3-(4-chlorophenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione

Uniqueness

The presence of the ethoxy group in 4-amino-3-(4-ethoxyphenyl)-5-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazole-2(3H)-thione may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

4-amino-3-(4-ethoxyphenyl)-5-(1-methylbenzimidazol-2-yl)-1,3-thiazole-2-thione

InChI

InChI=1S/C19H18N4OS2/c1-3-24-13-10-8-12(9-11-13)23-17(20)16(26-19(23)25)18-21-14-6-4-5-7-15(14)22(18)2/h4-11H,3,20H2,1-2H3

InChI Key

VKYIPTYZQZCCLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3C)N

Origin of Product

United States

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